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molecular formula C4H9NO B1334176 (R)-3-Hydroxypyrrolidine CAS No. 2799-21-5

(R)-3-Hydroxypyrrolidine

Cat. No. B1334176
M. Wt: 87.12 g/mol
InChI Key: JHHZLHWJQPUNKB-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

In a 50 ml round bottomed flask THF (1 mL) was added to a mixture of 4-bromopyridine (1 g, 6.33 mmol), pyrrolidin-3-ol (0.662 g, 7.60 mmol),2-(dimethylamino)-2'-(dicyclohexylphosphino)biphenyl (0.249 g, 0.63 mmol) and Pd2(dba)3 (0.580 g, 0.63 mmol). To the slurry lithium bis(trimethylsilyl)amide (13.92 mL, 13.92 mmol) was added dropwise at 0 °C and the solution was refluxed at 65 °C overnight for 20 hrs. The reaction mixture was passed through celite, concentrated and column purified (0-20%MeOH/DCM) to obtain 0.447 mg of product.
Quantity
0.0139 mol
Type
reagent
Reaction Step One
Quantity
0.001 L
Type
solvent
Reaction Step Two
Quantity
0.0076 mol
Type
reactant
Reaction Step Three
Quantity
0.00633 mol
Type
reactant
Reaction Step Four
Quantity
0.000633 mol
Type
catalyst
Reaction Step Five
Yield
43.01%

Identifiers

CUSTOM
733
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.0139 mol
Type
reagent
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Step Two
Name
Quantity
0.001 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.0076 mol
Type
reactant
Smiles
C1CNCC1O
Step Four
Name
Quantity
0.00633 mol
Type
reactant
Smiles
C1=CN=CC=C1Br
Step Five
Name
Quantity
0.000633 mol
Type
catalyst
Smiles
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Name
Quantity
0.000633 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1CN(CC1O)C2=CC=NC=C2
Measurements
Type Value Analysis
YIELD 43.01%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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